Physicochemical Property Differentiation vs. Unsubstituted Pyridine-Carboxamide Core
The target compound exhibits a computed lipophilicity (XLogP3 = 2.2) that is significantly higher than the unsubstituted 2-(oxolan-3-yloxy)pyridine-4-carboxamide core (XLogP3 = 0.56) but lower than N-cyclohexyl analogs, suggesting a balanced LogP profile for membrane permeability while maintaining aqueous solubility [1]. The presence of two ortho-fluorine atoms on the benzyl ring increases molecular weight by approximately 126 Da relative to the core scaffold and introduces unique electronic effects (inductive withdrawal) not present in the unsubstituted version [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2-(oxolan-3-yloxy)pyridine-4-carboxamide (CAS 1904091-61-7): XLogP3 = 0.56 |
| Quantified Difference | Δ XLogP3 = +1.64 (approximately 3-fold increase in logP units) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
This logP difference directly impacts chromatographic retention, membrane permeability predictions, and formulation compatibility—making one-to-one substitution of the core scaffold unadvisable in assay development.
- [1] PubChem. Compound Summary for CID 91815271, N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide. Retrieved May 2026. View Source
- [2] PubChem. Compound Summary for CID 91815271, computed properties. Retrieved May 2026. View Source
